1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol
Overview
Description
Usually, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compounds Synthesis : Heterocyclic compounds like 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol are used as building blocks in pharmaceutical and medicinal research. Their synthesis often involves starting materials known as active pharmaceutical ingredients, which are crucial for drug discovery and development (Wanjari, 2020).
Synthetic Methods and Characterization : Advanced synthetic methods are employed to create compounds structurally similar to 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol. These methods include various chemical reactions and the use of spectral data for compound identification, playing a significant role in the development of new pharmaceutical agents (Adamson, 1949).
Pharmacokinetic Studies : Pharmacokinetic properties of compounds similar to 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol have been studied, with a focus on their absorption and metabolism in biological systems. Such studies are crucial for understanding the potential therapeutic uses of these compounds (Glushkova et al., 2020).
Applications in Drug Development
DNA Interaction Studies : Schiff base ligands derived from compounds like 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol have been synthesized and investigated for their DNA binding properties. Such studies are vital for the development of new drugs, especially in the field of oncology and genetic diseases (Kurt et al., 2020).
Antimalarial Activity : Analogues of 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol have been synthesized and tested for their antimalarial activity, showcasing the potential of such compounds in treating tropical diseases (Werbel et al., 1986).
Corrosion Inhibition Studies : Some derivatives of 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol have been investigated for their corrosion inhibition performance on metals, indicating their potential application in industrial processes and material science (Kaya et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves predicting or suggesting future research directions, like potential applications of the compound, modifications that could be made to improve its properties, etc.
Please consult with a professional chemist or a reliable scientific database for more accurate and detailed information.
properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(hexylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O/c1-2-3-4-5-6-18-9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,18-19H,2-6,9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJJTCCRNKYZHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705585 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol | |
CAS RN |
78982-88-4 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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